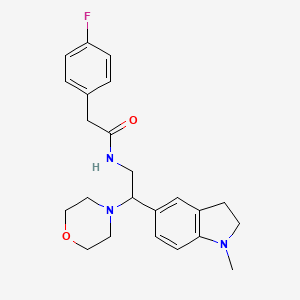
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, an indoline moiety, and a morpholinoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Morpholinoethyl Side Chain: The final step involves coupling the indoline and fluorophenyl intermediates with a morpholinoethyl group. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or the indoline moiety, potentially altering the compound’s biological activity.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety may yield indole derivatives, while substitution reactions on the fluorophenyl group can introduce various functional groups, potentially leading to new analogs with different properties.
科学研究应用
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. Researchers investigate its interactions with biological targets to develop new drugs.
Biological Studies: It is used in biological assays to study its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins or enzymes in biochemical pathways.
Industrial Applications: Its unique chemical structure makes it a candidate for developing new materials or catalysts in industrial processes.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- 2-(4-bromophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- 2-(4-methylphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, potentially enhancing its biological activity and therapeutic potential.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-26-9-8-19-15-18(4-7-21(19)26)22(27-10-12-29-13-11-27)16-25-23(28)14-17-2-5-20(24)6-3-17/h2-7,15,22H,8-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINHSXZGCWGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)
![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)
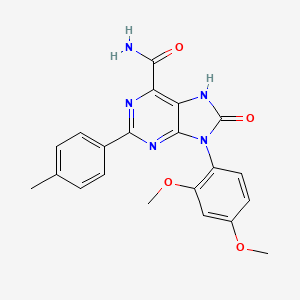
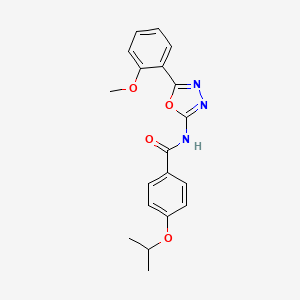
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)
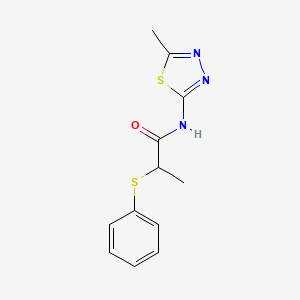
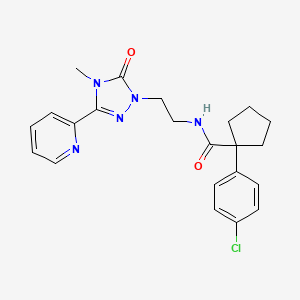
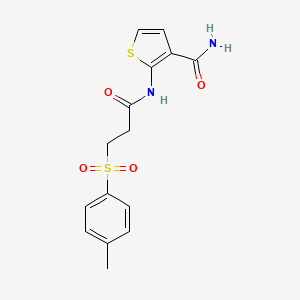
![3-bromo-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2496957.png)
![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

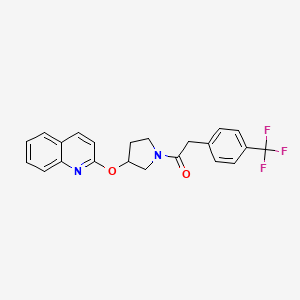
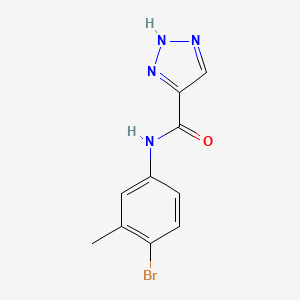
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)
